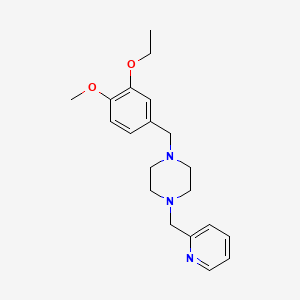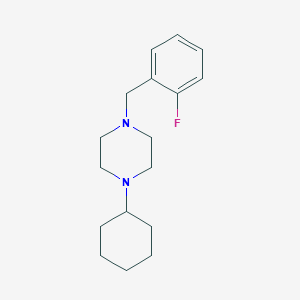![molecular formula C16H13FN4O2 B5677575 6-fluoro-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)quinolin-2(1H)-one](/img/structure/B5677575.png)
6-fluoro-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that incorporate various strategies for constructing the quinoline and imidazo[4,5-c]pyridin moieties. For example, Han et al. (2012) describe the synthesis of VEGFR-2 kinase inhibitors, where a series of quinolin-2-ones, structurally similar to the compound , were synthesized via a series of reactions starting from acetic acid ethyl esters, demonstrating the complexity and versatility of synthetic approaches in this chemical space (Han et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. The presence of a fluorine atom on the quinoline nucleus significantly affects the molecule's electronic distribution, potentially enhancing its binding affinity to target proteins. The tetrahydroimidazopyridine moiety adds to the molecule's complexity, possibly affecting its pharmacokinetic properties. Studies like those by Fan et al. (2015), which focus on the synthesis of structurally related compounds, shed light on the strategic incorporation of diverse functional groups to modulate the molecule's activity (Fan et al., 2015).
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its functional groups. The fluorine atom and the carbonyl group attached to the quinoline ring may participate in various chemical reactions, such as nucleophilic substitution or addition. The synthesis routes, as outlined by Mazurov (2000) and others, illustrate the reactivity of similar heterocyclic frameworks, highlighting the influence of substituents on the compound's overall chemical behavior (Mazurov, 2000).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are essential for their development as pharmacological agents. These properties can affect the compound's stability, formulation, and bioavailability. Research on related compounds, such as by Rahimizadeh et al. (2010), provides insights into how structural modifications can influence these critical physical characteristics (Rahimizadeh et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are integral to understanding the compound's mechanism of action. The introduction of a fluorine atom, for instance, could alter the compound's electron distribution, affecting its reactivity and interaction with biological targets. The work by Delest et al. (2004) on similar compounds underscores the significance of the structural framework in dictating these chemical properties (Delest et al., 2004).
特性
IUPAC Name |
6-fluoro-4-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c17-9-1-2-12-10(5-9)11(6-15(22)20-12)16(23)21-4-3-13-14(7-21)19-8-18-13/h1-2,5-6,8H,3-4,7H2,(H,18,19)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPGWXFRIXAQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CN2)C(=O)C3=CC(=O)NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)quinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7-ethyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indol-3-yl)ethanone](/img/structure/B5677499.png)
![methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5677505.png)
![{(3R*,4R*)-1-(2H-1,2,3-benzotriazol-2-ylacetyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5677507.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride](/img/structure/B5677523.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5677533.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5677547.png)
![2-(3-methoxypropyl)-9-[(3-methyl-2-thienyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677549.png)
![7-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5677551.png)
![6-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5677558.png)
![N~3~-[(2-amino-5-pyrimidinyl)methyl]-N~1~,N~1~,N~3~-trimethyl-1,3-piperidinedicarboxamide](/img/structure/B5677567.png)

![3-({4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinyl}methyl)phenol](/img/structure/B5677578.png)